molecular formula C19H18ClN3O3 B2675496 N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 942012-38-6

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2675496
CAS RN: 942012-38-6
M. Wt: 371.82
InChI Key: GYGHWRKVXOTRDD-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly known as CPOP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthetic Methodologies

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing a method that is operationally simple and high yielding. This technique provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides, highlighting the compound's role in facilitating complex chemical transformations (Mamedov et al., 2016).

Anticancer Potential

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified novel apoptosis inducers with potential as anticancer agents. A specific compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrated good activity against breast and colorectal cancer cell lines. This study underscores the importance of structural elements in the efficacy of these compounds and identifies TIP47, an IGF II receptor binding protein, as the molecular target (Zhang et al., 2005).

Catalytic Applications

Half sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and explored as catalysts for organic reactions. These complexes have been applied in catalytic Heck and Suzuki–Miyaura coupling reactions, offering high turnover numbers and stability under ambient conditions. Such research points to the utility of N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide related structures in catalysis and organic synthesis (Singh et al., 2009).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-16-8-2-1-5-13(16)12-21-18(25)19(26)22-14-6-3-7-15(11-14)23-10-4-9-17(23)24/h1-3,5-8,11H,4,9-10,12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGHWRKVXOTRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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